molecular formula C16H25N3O6S2 B2544078 4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034375-89-6

4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2544078
CAS No.: 2034375-89-6
M. Wt: 419.51
InChI Key: VDVVOKMEROQASI-UHFFFAOYSA-N
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Description

4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound is characterized by the presence of a benzodioxine ring, which is a fused ring system containing both benzene and dioxine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, which is then reacted with N,N-dimethylpiperidine-1-sulfonamide in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can help in maintaining consistent reaction parameters, thereby enhancing the overall efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide apart from similar compounds is its unique combination of the benzodioxine ring and the piperidine sulfonamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6S2/c1-18(2)27(22,23)19-7-5-13(6-8-19)12-17-26(20,21)14-3-4-15-16(11-14)25-10-9-24-15/h3-4,11,13,17H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVVOKMEROQASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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